molecular formula C8H3ClF5NO3 B1403872 1-[Chloro(difluoro)methoxy]-2-nitro-3-(trifluoromethyl)benzene CAS No. 1417567-81-7

1-[Chloro(difluoro)methoxy]-2-nitro-3-(trifluoromethyl)benzene

Cat. No. B1403872
M. Wt: 291.56 g/mol
InChI Key: PBMBMQUHOVDEQN-UHFFFAOYSA-N
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Description

The compound “1-[Chloro(difluoro)methoxy]-2-nitro-3-(trifluoromethyl)benzene” is a benzene derivative with several substituents . It contains a nitro group (-NO2), a trifluoromethyl group (-CF3), and a chlorodifluoromethoxy group (-OCHF2Cl). The presence of these groups can significantly affect the chemical behavior of the compound .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For instance, the trifluoromethoxy group could be introduced via a reaction with a trifluoromethoxide ion . The nitro group might be added through a nitration reaction, and the chlorodifluoromethoxy group could potentially be added through a substitution reaction .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of the atoms and the bonds between them. The benzene ring provides a stable, aromatic core, while the various substituents contribute to the overall molecular shape and polarity .


Chemical Reactions Analysis

The chemical reactions of this compound would be influenced by the functional groups present. For example, the nitro group is a strong electron-withdrawing group, which could make the benzene ring more susceptible to electrophilic aromatic substitution reactions . The trifluoromethyl group could also influence the reactivity of the compound .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, the presence of the highly electronegative fluorine atoms could increase the compound’s polarity, affecting properties like solubility and boiling point .

Future Directions

Future research on this compound could involve exploring its reactivity, studying its physical properties in more detail, or investigating potential applications (for example, in the synthesis of pharmaceuticals or materials) .

properties

IUPAC Name

1-[chloro(difluoro)methoxy]-2-nitro-3-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3ClF5NO3/c9-8(13,14)18-5-3-1-2-4(7(10,11)12)6(5)15(16)17/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBMBMQUHOVDEQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)OC(F)(F)Cl)[N+](=O)[O-])C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3ClF5NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[Chloro(difluoro)methoxy]-2-nitro-3-(trifluoromethyl)benzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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